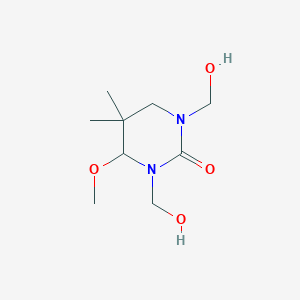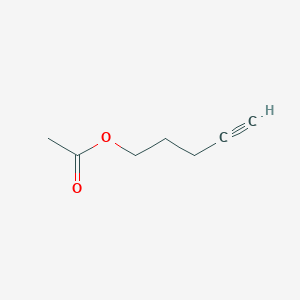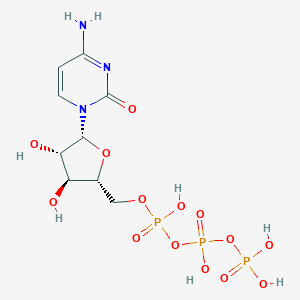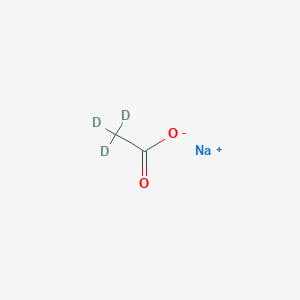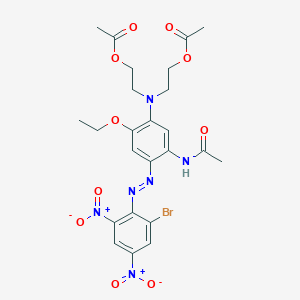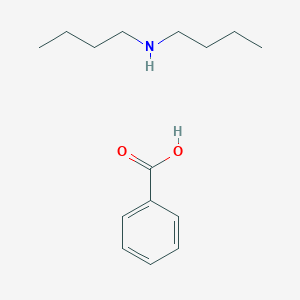
2-(4-メトキシフェノキシ)プロパン酸
概要
説明
Synthesis Analysis
The synthesis of 2-(4-Methoxyphenoxy)propanoic acid and related compounds involves intricate chemical pathways. Studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous solutions highlight the complex mechanisms involved in breaking specific chemical bonds and forming new ones under acidic conditions. These reactions are crucial for understanding the synthesis and breakdown of similar organic compounds in various conditions, including environmental and industrial processes (Yokoyama, 2015).
Molecular Structure Analysis
Understanding the molecular structure of 2-(4-Methoxyphenoxy)propanoic acid is essential for comprehending its chemical behavior and interaction with other substances. While specific studies on its molecular structure analysis were not identified, research on similar compounds suggests that the presence of methoxy and phenoxy groups significantly influences the molecular interactions and stability of such compounds. These groups affect the compound's reactivity, solubility, and overall chemical properties, making them critical for its applications in various chemical reactions and processes.
Chemical Reactions and Properties
The chemical reactions involving 2-(4-Methoxyphenoxy)propanoic acid are diverse, given its functional groups. Research on related compounds, such as methoxyphenols, demonstrates their reactivity with radicals like OH and NO3, which are predominant pathways for their degradation in the atmosphere. These reactions contribute to understanding the environmental fate of such compounds and their potential formation of secondary organic aerosols (Liu, Chen, & Chen, 2022).
Physical Properties Analysis
The physical properties of 2-(4-Methoxyphenoxy)propanoic acid, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific studies on these properties were not directly found, the compound's structure suggests it has moderate solubility in water and organic solvents, a characteristic important for its use in various chemical and industrial applications.
Chemical Properties Analysis
The chemical properties of 2-(4-Methoxyphenoxy)propanoic acid, including its acidity, reactivity with other chemicals, and stability under different conditions, are pivotal for its applications in synthesis and other chemical processes. The presence of the methoxyphenoxy group impacts its acidity and enhances its reactivity in creating esters and amides, which are valuable in synthesizing more complex organic molecules.
科学的研究の応用
甘味抑制剤
Na-PMPは、試験されたすべての刺激の甘味応答を効果的に抑制し、甘味の強度と持続時間の両方を減少させることが判明しています . この抑制剤は、甘味に特異的なことがわかり、研究で使用されたNa-PMP濃度では、苦味強度や持続時間の減少は見られませんでした .
味覚研究
訓練された感覚パネルを使用して、さまざまな苦味と甘味の刺激の味の時間的特性に対するNa-PMPの影響を調べました . この研究は、味蕾がどのように異なる味を認識するか、そして特定の物質がこれらの認識をどのように変化させるかを理解するのに役立ちます。
食品業界への応用
Na-PMPは、米国では、菓子/フロスティング、ソフトキャンディー、スナック製品において、最大150ppmの濃度で使用が承認されています . これらの製品の甘味レベルを制御するために使用できます。
甘味強度研究
ある研究では、Na-PMPは、試験された15種類の甘味料のうち12種類の甘味強度を有意に阻害しました . ただし、Na-PMPを15種類の甘味料のうち3種類(グリチルリチン酸モノアンモニウム、ネオヘスペリジンジヒドロカルコン、タウマチン)と混合した場合、甘味強度の減少はほとんど見られませんでした .
前処理効果
Na-PMPで事前にすすぐと、甘味は抑制される場合と増強される場合があり、最も大きな増強は、混合物ではNa-PMPによって抑制されなかった、グリチルリチン酸モノアンモニウム、ネオヘスペリジンジヒドロカルコン、タウマチンで見られました . これは、Na-PMPは、その適用方法に応じて異なる効果がある可能性があることを示唆しています。
グルカゴン様ペプチド1(GLP-1)分泌
Na-PMPは、ラットにおけるアロース誘発性グルカゴン様ペプチド1(GLP-1)分泌に対するその効果を研究するために、甘味受容体拮抗薬として使用できます . これは、体がどのように血糖値を調節し、甘味に反応するかを理解する上で意味を持つ可能性があります。
作用機序
Target of Action
The primary target of 2-(4-Methoxyphenoxy)propanoic acid, also known as Na-PMP, is the sweet taste receptor . This receptor is responsible for the perception of sweetness in humans .
Mode of Action
Na-PMP acts as a competitive inhibitor of the sweet taste receptor . It binds to the receptor and blocks the activation by natural and synthetic sweeteners . This competitive inhibition reduces the perception of sweetness, providing evidence for the existence of receptor subtypes .
Biochemical Pathways
It’s known that the compound interacts with the sweet taste receptor, which is involved in various signal transduction mechanisms . The inhibition of these receptors by Na-PMP affects the perception of sweetness, suggesting a complex interplay of biochemical pathways.
Result of Action
Na-PMP effectively inhibits the sweetness response of all tested stimuli, reducing both sweetness intensity and persistence . It specifically targets the sweet taste, with no reduction in bitterness intensity or persistence observed at the concentrations employed in studies .
Action Environment
The action of Na-PMP can be influenced by environmental factors such as the presence of other sweeteners. For example, when mixed with certain sweeteners, there was little reduction in sweetness intensity . Furthermore, pre-rinsing with Na-PMP both inhibited and enhanced sweetness, with the greatest enhancements found for certain sweeteners . This suggests that the compound’s action, efficacy, and stability can be influenced by its environment.
Safety and Hazards
将来の方向性
The future directions of 2-(4-Methoxyphenoxy)propanoic acid research could involve further exploration of its sweetness inhibitory effect and its potential applications in the food industry . More research is needed to fully understand its mechanism of action and to optimize its synthesis process .
Relevant Papers
Relevant papers on 2-(4-Methoxyphenoxy)propanoic acid include studies on its occurrence in roasted coffee beans , its influence on sweet taste inhibition , and its structural studies . These papers provide valuable insights into the properties and applications of this compound.
特性
IUPAC Name |
2-(4-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEKOFWWHVOKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864442 | |
| Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13794-15-5, 4276-74-8 | |
| Record name | 2-(4-Methoxyphenoxy)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13794-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHOXYPHENOXY)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K573UZ6O8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 - 66 °C | |
| Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(4-Methoxyphenoxy)propanoic acid interact with taste receptors to inhibit sweetness perception?
A1: While the exact mechanism of action is still under investigation, research suggests that 2-(4-Methoxyphenoxy)propanoic acid acts as a selective competitive inhibitor of sweet taste receptors. [] This means it likely competes with sweet-tasting molecules for binding sites on these receptors. By binding to the receptors without activating them, it effectively blocks the signal transduction pathway responsible for perceiving sweetness. []
Q2: Does 2-(4-Methoxyphenoxy)propanoic acid influence the perception of other taste modalities, particularly bitterness?
A3: Research suggests that 2-(4-Methoxyphenoxy)propanoic acid exhibits specificity towards sweet taste inhibition. Studies using bitter-sweet stimuli demonstrated a reduction in perceived sweetness without affecting bitterness intensity or persistence. [] This finding supports the existence of distinct receptor sites or mechanisms for sweet and bitter taste perception. []
Q3: Are there regional differences in the mouth regarding the sweetness suppression effects of 2-(4-Methoxyphenoxy)propanoic acid?
A4: Interestingly, studies have observed regional variations in sweetness suppression by 2-(4-Methoxyphenoxy)propanoic acid. [] While sweetness suppression was observed in all stimulated areas of the mouth (anterior tongue, posterior tongue, and whole mouth), the posterior tongue exhibited significantly higher sweetness ratings compared to the anterior tongue when stimulated with aspartame in the presence of 2-(4-Methoxyphenoxy)propanoic acid. [] This difference was not observed with sucrose, suggesting potential variations in receptor distribution or mechanisms of taste perception across different areas of the tongue. []
Q4: What are the potential applications of 2-(4-Methoxyphenoxy)propanoic acid in the food industry?
A4: The selective sweetness modulation properties of 2-(4-Methoxyphenoxy)propanoic acid hold significant potential for various food applications:
- Sugar Reduction: It can be incorporated into food products to reduce sugar content while maintaining desired sweetness levels, addressing concerns related to calorie intake and sugar-related health issues. []
- Shelf-Life Extension: Studies have shown that 2-(4-Methoxyphenoxy)propanoic acid can contribute to improved shelf life and texture in baked goods, potentially due to its interaction with starch and other components. []
Q5: What is the enantiomeric composition of 2-(4-Methoxyphenoxy)propanoic acid found in natural sources like roasted coffee beans?
A6: Research has identified the presence of 2-(4-Methoxyphenoxy)propanoic acid in roasted coffee beans. [, ] Chiral high-performance liquid chromatography analysis of its methyl esters revealed the presence of both enantiomers, indicating that it exists as a racemic mixture in this natural source. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



